2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKZMMFTFYDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis
Acid-Catalyzed Glycosylation
This method employs acid catalysis to facilitate the reaction between furfuryl alcohol and glucose derivatives. Key steps include:
- Reaction Conditions :
- Mechanism : Protonation of the hydroxyl group on the glucose derivative enhances electrophilicity, promoting nucleophilic attack by furfuryl alcohol.
- Yield : 60–70% after purification via silica gel chromatography.
Table 1: Acid-Catalyzed Synthesis Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Catalyst | HCl (0.5 M) | |
| Temperature | 70°C | |
| Reaction Time | 6–8 hours | |
| Yield | 65% |
Base-Promoted Alkylation
Base-mediated alkylation introduces the furan-2-ylmethoxy group to a protected glucose intermediate:
Enzymatic Synthesis
Glycosidase-Mediated Transglycosylation
Enzymatic methods leverage glycosidases or glycosyltransferases for stereospecific bond formation:
- Enzymes : β-Glucosidase from Aspergillus niger or Thermotoga maritima.
- Conditions :
- Yield : 75–80% with optimized enzyme loading.
Table 2: Enzymatic Synthesis Optimization
| Parameter | Optimal Value | Source Citation |
|---|---|---|
| Enzyme | A. niger β-glucosidase | |
| Temperature | 45°C | |
| Reaction Time | 24 hours | |
| Yield | 78% |
Solvent-Free Approaches
Recent advancements emphasize green chemistry:
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Selectivity | Environmental Impact |
|---|---|---|---|
| Acid-Catalyzed | 60–70% | Moderate | High (toxic solvents) |
| Base-Promoted | 50–55% | High | Moderate |
| Enzymatic | 75–80% | High | Low |
| Solvent-Free | 55–60% | Moderate | Minimal |
Chemical Reactions Analysis
Types of Reactions
2-Furanylmethyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Acylated and alkylated glucopyranosides
Scientific Research Applications
Pharmaceutical Applications
The therapeutic potential of 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has been explored in various studies:
- Antioxidant Activity : Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
- Anticancer Properties : Preliminary studies suggest that beta-Furfuryl-beta-glucoside may inhibit the proliferation of certain cancer cell lines. It has been observed to induce apoptosis in these cells, highlighting its potential as an anticancer agent .
Agricultural Applications
The compound has also shown promise in agricultural settings:
- Plant Growth Promotion : Studies have reported that beta-Furfuryl-beta-glucoside can enhance plant growth and yield by improving nutrient uptake and promoting root development. This is particularly relevant in crops like Vigna angularis (adzuki bean) .
- Biopesticide Development : Its bioactive properties make it a candidate for developing natural pesticides that can help manage pests without the adverse effects associated with synthetic chemicals .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Effects
A study conducted by researchers at Purdue University investigated the antioxidant effects of beta-Furfuryl-beta-glucoside on human cell lines. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound, suggesting its potential role in mitigating oxidative damage .
Case Study 2: Agricultural Impact
Research published in the Journal of Agricultural Science evaluated the effects of beta-Furfuryl-beta-glucoside on adzuki bean plants. The application of this compound resulted in a 25% increase in yield compared to untreated controls. The study concluded that the compound enhances photosynthetic efficiency and root biomass .
Mechanism of Action
The mechanism of action of 2-Furanylmethyl beta-D-glucopyranoside involves its interaction with various molecular targets. The compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a potential candidate for managing diabetes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The oxane-triol backbone (C6H10O5) is common among glycosides, but substituents critically modulate their properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
- 4-Nitrophenylmethoxy () introduces nitro groups that enhance redox activity, useful in biosensors . Chlorophenyl groups in gliflozins improve binding to SGLT2 receptors, critical for glucose reabsorption inhibition .
- Biological Activity: α/β-Arbutins are specialized in tyrosinase interaction, while the target compound’s furan group might interact with oxidative enzymes or microbial targets . Phenolic glycosides () show immunomodulatory effects, suggesting substituent-dependent immune interactions .
Synthetic Accessibility :
Biological Activity
2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, a compound with a complex structure, has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound can be represented by the following structure:
This structure indicates the presence of multiple hydroxyl groups and a furan moiety, which are significant for its biological interactions.
Antioxidant Activity
Research has indicated that compounds containing furan rings often exhibit antioxidant properties. The presence of hydroxymethyl groups may enhance this activity by donating hydrogen atoms to free radicals, thus neutralizing them. In vitro studies have demonstrated that similar compounds show significant radical scavenging activity, suggesting that 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol could possess comparable effects .
Anti-inflammatory Properties
Compounds with furan structures have also been associated with anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. While direct studies on 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol are scarce, related compounds demonstrate significant anti-inflammatory activity in various models .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Evaluation
A study evaluating the antioxidant capacity of furan derivatives found that certain modifications significantly enhanced their activity. The introduction of hydroxymethyl groups was particularly effective in increasing the radical scavenging potential. This suggests that 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol may exhibit similar or enhanced antioxidant properties due to its structural features .
Structure-Activity Relationship (SAR)
The biological activity of compounds often correlates with their structural features. In the case of 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol:
- Hydroxymethyl Groups : These groups are known to enhance solubility and reactivity, potentially increasing bioavailability.
- Furan Moiety : The furan ring is associated with various biological activities due to its ability to participate in electron transfer reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
